2-Chloropropionitrile

ATRP Microwave Polymerization Polyacrylonitrile

2-Chloropropionitrile (2-CPN) is an α-halogenated nitrile, a flammable, colorless liquid with a molecular weight of 89.52 g/mol. It is characterized by the presence of a reactive secondary chlorine atom adjacent to a nitrile group, making it a versatile electrophilic building block.

Molecular Formula C3H4ClN
Molecular Weight 89.52 g/mol
CAS No. 1617-17-0
Cat. No. B155132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloropropionitrile
CAS1617-17-0
Molecular FormulaC3H4ClN
Molecular Weight89.52 g/mol
Structural Identifiers
SMILESCC(C#N)Cl
InChIInChI=1S/C3H4ClN/c1-3(4)2-5/h3H,1H3/t3-/m0/s1
InChIKeyJNAYPRPPXRWGQO-VKHMYHEASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloropropionitrile (CAS 1617-17-0) for R&D: Physical Properties and Market Availability


2-Chloropropionitrile (2-CPN) is an α-halogenated nitrile, a flammable, colorless liquid with a molecular weight of 89.52 g/mol . It is characterized by the presence of a reactive secondary chlorine atom adjacent to a nitrile group, making it a versatile electrophilic building block [1]. Its key physical properties, including a boiling point of 120-122 °C, a density of 1.012 g/mL at 25 °C, and a flash point of 33 °C (closed cup), are well-documented and consistent across reputable supplier specifications, ensuring predictable handling and storage requirements .

The Critical Differences Between 2-Chloropropionitrile and Its Isomers/Analogs in Organic Synthesis


Selecting 2-Chloropropionitrile over its isomer 3-chloropropionitrile (CAS 542-76-7) or the analog 2-bromopropionitrile (CAS 19481-82-4) is not a matter of simple interchangeability. The position of the halogen atom dictates the compound's electrophilic reactivity and the steric environment, which is a critical determinant of reaction outcomes [1]. For instance, the α-chloro substitution in 2-CPN creates a chiral center, enabling its use in asymmetric synthesis—a feature entirely absent in the achiral 3-chloropropionitrile [2]. Furthermore, while 2-bromopropionitrile is structurally analogous, the fundamental difference in halogen reactivity leads to distinct initiation kinetics in controlled radical polymerization and a different hazard profile for procurement and handling [3]. Substituting any of these can lead to a complete failure of the intended synthesis or an unexpected, inferior material performance.

Quantitative Evidence for the Differentiated Use of 2-Chloropropionitrile


Accelerated Polymerization Kinetics: 2-CPN vs. Conventional Heating in ATRP

When used as an initiator in the atom transfer radical polymerization (ATRP) of acrylonitrile, 2-Chloropropionitrile demonstrates a quantifiably faster reaction rate under microwave irradiation compared to conventional heating [1].

ATRP Microwave Polymerization Polyacrylonitrile Kinetics

Reactivity Differentiation: Regioselective Alkylation vs. Cyanoethylation

The reactivity of 2-chloropropionitrile diverges fundamentally from that of its isomer, 3-chloropropionitrile. 2-CPN reacts with nucleophiles like 2-mercapto-1-methylimidazole via a simple S-alkylation, whereas 3-chloropropionitrile acts as a cyanoethylating agent, adding a -CH2CH2CN unit [1].

Ionic Liquids Alkylation Regioselectivity Cyanoethylation

Chirality: Optical Purity for Asymmetric Synthesis

2-Chloropropionitrile possesses a chiral center at the C2 position, unlike its achiral isomer 3-chloropropionitrile [1]. The specific optical rotation of (S)-(-)-2-chloropropionitrile has been experimentally determined, providing a critical quality control parameter for enantiopure synthesis [1].

Asymmetric Synthesis Chiral Building Block Optical Rotation Chiroptical Properties

Proven Scalability: A High-Yield Industrial Synthesis

The scalable production of 2-chloropropionitrile is well-documented, with a patented process demonstrating a high-yield, industrially viable route from lactonitrile [1]. This contrasts with older methods that suffered from low yields and processing difficulties.

Chemical Process Development Manufacturing Yield Scale-up

High-Value Application Scenarios for 2-Chloropropionitrile Based on Verifiable Evidence


Microwave-Assisted Atom Transfer Radical Polymerization (ATRP) of Polyacrylonitrile

For researchers aiming to optimize the synthesis of polyacrylonitrile (PAN) with enhanced process efficiency, 2-Chloropropionitrile is the initiator of choice. Evidence confirms that using 2-CPN under microwave irradiation yields a 43.8% higher apparent rate constant (k_app) compared to conventional heating under identical conditions [1]. This direct acceleration of polymerization kinetics is a tangible advantage for reducing reaction times and increasing throughput in laboratory and potential scale-up operations.

Synthesis of Chiral Building Blocks for Asymmetric Pharmaceutical Intermediates

When a synthetic route requires the introduction of a chiral α-substituted propionitrile moiety, 2-Chloropropionitrile is a mandatory reagent. Its inherent chirality, a property completely lacking in the isomer 3-chloropropionitrile, allows it to be used for constructing enantiomerically enriched molecules [1]. Its well-defined optical rotation ([α]D) serves as a crucial specification for verifying material identity and purity before use in sensitive asymmetric syntheses, a standard requirement in pharmaceutical R&D.

Synthesis of α-Functionalized Propionitrile Derivatives (e.g., Ionic Liquids)

Projects aimed at developing novel nitrile-functionalized materials, such as advanced ionic liquids, require the specific reactivity profile of 2-Chloropropionitrile. Unlike 3-chloropropionitrile, which yields cyanoethylated products, 2-CPN undergoes S-alkylation to directly install an α-propionitrile group on nucleophiles like 2-mercapto-1-methylimidazole [1][2]. This regiospecific outcome is non-negotiable for achieving the target molecular architecture and, consequently, the desired material properties.

Process Development and Scale-Up of 2-CPN-Derived Intermediates

For chemists and engineers tasked with developing robust and scalable manufacturing processes, the existence of a proven high-yield patent for 2-Chloropropionitrile is a significant risk mitigator [1]. The patented process, which uses readily available starting materials and overcomes the low yields of earlier methods, provides a solid technical foundation for establishing a reliable supply chain. This is particularly relevant for projects where 2-CPN is a key intermediate and supply security is a critical procurement concern.

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